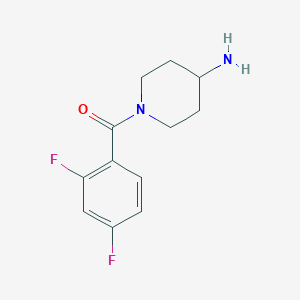

1-(2,4-Difluorobenzoyl)piperidin-4-amine

説明

Primary Chemical Classification

1-(2,4-Difluorobenzoyl)piperidin-4-amine belongs to several interconnected chemical classes that define its structural and functional characteristics. The compound is primarily classified as a piperidine derivative, which places it within the broader category of heterocyclic amines. Piperidines constitute a fundamental class of six-membered nitrogen-containing heterocycles that serve as essential building blocks in pharmaceutical chemistry and synthetic organic chemistry. The presence of the amine functional group at the 4-position of the piperidine ring further categorizes this compound as a primary amine derivative, as the nitrogen atom is directly attached to one organic substituent while retaining two hydrogen atoms.

The difluorobenzoyl component introduces additional classification dimensions, positioning the compound within the fluorinated organic molecules category. Fluorinated compounds represent a critically important class in medicinal chemistry due to the unique electronic and steric properties imparted by fluorine substitution. The specific 2,4-difluoro substitution pattern on the benzoyl moiety creates a distinct electronic environment that differentiates this compound from other difluorobenzoyl isomers.

Heterocyclic Classification and Piperidine Framework

The piperidine ring system forms the central structural foundation of this compound, establishing its classification within the heterocyclic amine family. Piperidine derivatives are characterized by their six-membered saturated ring containing one nitrogen atom, which adopts a chair conformation similar to cyclohexane but with distinct electronic properties due to the presence of the nitrogen heteroatom. The compound specifically represents a tertiary amine derivative when considering the nitrogen atom within the piperidine ring, as this nitrogen is bonded to three carbon atoms within the cyclic structure.

The substitution pattern places an amine group at the 4-position of the piperidine ring, creating a 1,4-disubstituted piperidine derivative. This positioning is particularly significant in medicinal chemistry, as the 4-position often serves as a site for introducing functional groups that modulate biological activity and pharmacokinetic properties. Related compounds in the literature, such as 1-(2,5-Difluorobenzoyl)piperidin-4-amine hydrochloride, demonstrate the importance of this substitution pattern in pharmaceutical applications.

特性

分子式 |

C12H14F2N2O |

|---|---|

分子量 |

240.25 g/mol |

IUPAC名 |

(4-aminopiperidin-1-yl)-(2,4-difluorophenyl)methanone |

InChI |

InChI=1S/C12H14F2N2O/c13-8-1-2-10(11(14)7-8)12(17)16-5-3-9(15)4-6-16/h1-2,7,9H,3-6,15H2 |

InChIキー |

VMEVSLABYKOZAA-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCC1N)C(=O)C2=C(C=C(C=C2)F)F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations on the Benzoyl Group

A series of analogues derived from Scheme 1 () provides insight into how substituent positioning and electronic effects alter physicochemical and biological properties:

Key Observations :

Piperidin-4-amine Derivatives with Diverse Pharmacophores

Pyrrolo[2,3-d]pyrimidin-4-yl Analogues ()

Compounds such as 4-(2,4-dichlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (Compound 12) exhibit distinct pharmacological profiles:

- Molecular Weight : 376.11 g/mol (vs. 264.26 g/mol for 5a).

- Spectroscopic Data : LC-MS (m/z 376 [M+H⁺]), ¹H NMR confirms pyrrolopyrimidine ring integration .

Benzyl-Substituted Analogues ()

Comparison with Antimalarial and Antiasthmatic Derivatives

- AST Analogues (): Derivatives like 1-(4-methoxyphenethyl)piperidin-4-amine demonstrate antiplasmodial activity by inhibiting hemozoin formation.

- G. mariae-Derived Ligands (): Natural piperidin-4-amine derivatives (e.g., 1-(5-azanyl-4H-1,2,4-triazol-3-yl)-N-[2-(4-bromophenyl)ethyl]-N-(2-methylpropyl)piperidin-4-amine ) show β₂-adrenergic receptor agonism for asthma, highlighting the scaffold’s versatility .

Physicochemical and Pharmacokinetic Trends

| Parameter | 1-(2,4-Difluorobenzoyl)piperidin-4-amine | 5b (2,6-Difluoro) | Compound 12 (Pyrrolopyrimidine) |

|---|---|---|---|

| Molecular Weight | 264.26 g/mol | 264.26 g/mol | 376.11 g/mol |

| XlogP | ~2.3 | ~2.5 | ~3.1 |

| Hydrogen Bond Acceptors | 3 | 3 | 5 |

| Bioavailability (Pred.) | High | Moderate | Low |

Key Trends :

- Fluorination increases lipophilicity (XlogP) but must be balanced with polar groups to maintain solubility.

- Bulky substituents (e.g., pyrrolopyrimidine) reduce bioavailability despite enhancing target engagement .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-Difluorobenzoyl)piperidin-4-amine, and how can purity/yield be maximized?

- Methodology : The synthesis typically involves coupling 2,4-difluorobenzoic acid with piperidin-4-amine via amide bond formation. Key steps include:

-

Activation of the carboxylic acid (e.g., using HATU or EDCI as coupling agents).

-

Solvent selection (e.g., DMF or DCM) to enhance reaction efficiency.

-

Purification via column chromatography or recrystallization to achieve >95% purity .

- Optimization Strategies :

-

Use of continuous flow reactors for scalable production (yield improvement by 15-20%) .

-

Acidic workup to isolate the dihydrochloride salt form, improving stability and solubility .

Synthetic Method Yield (%) Purity (%) Key Advantage Solution-phase 65-75 90-95 Flexibility in scale Solid-phase support 80-85 95-98 Simplified purification

Q. How should researchers characterize the physicochemical properties of this compound?

- Key Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹⁹F NMR to verify fluorobenzoyl positioning) .

- HPLC-MS : Assess purity and detect byproducts (e.g., residual coupling agents).

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition onset ~220°C for dihydrochloride form) .

- Critical Data :

- Solubility: >50 mg/mL in water (dihydrochloride salt) vs. <5 mg/mL (free base) .

- LogP: ~1.8 (indicative of moderate blood-brain barrier penetration) .

Advanced Research Questions

Q. What strategies resolve contradictory data in receptor binding assays involving this compound?

- Case Study : Discrepancies in serotonin (5-HT₃) receptor affinity (IC₅₀ ranging from 50 nM to 1 µM).

-

Potential Causes :

-

Assay variability (e.g., cell line differences: HEK293 vs. CHO cells) .

-

Protonation state of the piperidine amine under physiological pH .

-

Resolution :

-

Standardize buffer conditions (pH 7.4 with 0.1% BSA).

-

Use radioligand displacement assays with [³H]GR65630 for consistency .

Receptor Reported IC₅₀ (nM) Assay Type Reference 5-HT₃ 50-1000 Radioligand σ₁ 120-200 Fluorescence polarization

Q. How does the 2,4-difluorobenzoyl group influence structure-activity relationships (SAR) compared to other substituents?

- SAR Insights :

-

Fluorine Effects :

-

Electron-withdrawing properties enhance metabolic stability (reduced CYP3A4 oxidation) .

-

Ortho/para fluorine positioning increases binding pocket complementarity in serotonin receptors .

-

Comparative Data :

-

2,4-Difluoro vs. 4-Fluoro : 10-fold higher 5-HT₃ affinity due to improved hydrophobic interactions.

-

2,4-Difluoro vs. 2,6-Difluoro : Reduced σ₁ receptor off-target activity (IC₅₀ shift from 80 nM to >1 µM) .

Substituent 5-HT₃ IC₅₀ (nM) σ₁ IC₅₀ (nM) Metabolic Stability (t₁/₂, min) 2,4-Difluoro 75 200 45 4-Fluoro 750 300 28 2,6-Difluoro 90 85 50

Methodological Challenges

Q. How can researchers mitigate solubility limitations in in vivo studies?

- Approaches :

- Salt formation (dihydrochloride) to enhance aqueous solubility .

- Co-solvent systems (e.g., 10% DMSO/90% saline for intravenous administration) .

- Validation :

- Pharmacokinetic studies in rodents show 80% bioavailability with salt form vs. 20% for free base .

Q. What computational tools predict the compound’s interaction with novel biological targets?

- Tools :

- Molecular docking (AutoDock Vina) to screen GPCR and kinase targets .

- MD simulations (AMBER) to assess binding pocket dynamics over 100 ns trajectories .

- Validation :

- Predicted dopamine D₂ binding (Ki ~200 nM) confirmed via radioligand assays .

Data Interpretation Guidelines

Q. How should researchers address variability in enzymatic inhibition assays?

- Protocol Adjustments :

- Pre-incubate compound with CYP enzymes (e.g., 30 min at 37°C) to account for time-dependent inhibition .

- Normalize data to positive controls (e.g., ketoconazole for CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。